Isoleucyl-Proline

概要

説明

Isoleucyl-Proline is a dipeptide composed of the amino acids isoleucine and proline. It is known for its role in various biological processes, particularly in the regulation of blood pressure through its angiotensin-converting enzyme inhibitory activity . This compound is often found in fermented milk products and has been studied for its potential health benefits .

準備方法

Synthetic Routes and Reaction Conditions: Isoleucyl-Proline can be synthesized through the coupling of isoleucine and proline using peptide synthesis techniques. The process typically involves the activation of the carboxyl group of isoleucine, followed by its reaction with the amino group of proline. Common reagents used in this synthesis include carbodiimides such as dicyclohexylcarbodiimide (DCC) and coupling agents like N-hydroxysuccinimide (NHS) .

Industrial Production Methods: Industrial production of this compound often involves the fermentation of reconstituted powdered skim milk using a starter culture containing Lactobacillus helveticus. This method leverages the natural enzymatic processes of the bacteria to produce the dipeptide in significant quantities .

化学反応の分析

Types of Reactions: Isoleucyl-Proline primarily undergoes hydrolysis and enzymatic reactions. It is known to inhibit the angiotensin-converting enzyme, which is a key reaction in its biological activity .

Common Reagents and Conditions:

Hydrolysis: Typically involves water and enzymes such as proteases.

Enzymatic Reactions: Involves angiotensin-converting enzyme inhibitors and other related enzymes.

Major Products Formed: The primary product formed from the hydrolysis of this compound is the individual amino acids, isoleucine and proline .

科学的研究の応用

Isoleucyl-Proline has been extensively studied for its potential health benefits, particularly in the regulation of blood pressure. It has been shown to significantly reduce systolic blood pressure in hypertensive subjects . Additionally, it is used in the study of peptide-based enzyme inhibitors and their potential therapeutic applications . In the field of agriculture, it has been identified as a biomarker in soil metabolomics studies .

作用機序

Isoleucyl-Proline exerts its effects primarily through the inhibition of the angiotensin-converting enzyme. This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby leading to a reduction in blood pressure . The molecular targets involved include the active site of the angiotensin-converting enzyme, where this compound binds and inhibits its activity .

類似化合物との比較

Valyl-Proline: Another dipeptide with similar angiotensin-converting enzyme inhibitory activity.

Leucyl-Proline: Shares structural similarities but differs in its biological activity.

Uniqueness: Isoleucyl-Proline is unique due to its specific combination of isoleucine and proline, which provides it with distinct inhibitory properties against the angiotensin-converting enzyme. This makes it particularly effective in the regulation of blood pressure compared to other similar dipeptides .

生物活性

Isoleucyl-Proline (Ile-Pro) is a dipeptide composed of the amino acids isoleucine and proline. Its biological activity has garnered attention due to its potential health benefits, particularly in cardiovascular health. This article explores the mechanisms, biochemical pathways, and research findings related to the biological activity of this compound.

Overview of Biological Activity

This compound is primarily recognized for its angiotensin-converting enzyme (ACE) inhibitory activity , which plays a critical role in regulating blood pressure. By inhibiting ACE, this compound can contribute to vasodilation and lower blood pressure, making it a compound of interest in the management of hypertension .

Target and Mode of Action

This compound acts on various biological pathways, particularly through its interaction with ACE. The inhibition of this enzyme prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This action leads to improved arterial elasticity and reduced vascular resistance .

Biochemical Pathways

The compound is involved in protein digestion processes, where it serves as an incomplete breakdown product from dietary proteins. Its presence in fermented milk products has been linked to beneficial cardiovascular effects, particularly in hypertensive individuals .

Case Studies and Clinical Trials

- Hypertensive Subjects : A study involving subjects with stage I hypertension demonstrated that consumption of milk hydrolysates containing this compound resulted in significant improvements in vascular endothelial function and reductions in systolic blood pressure .

- Animal Models : In animal studies, both fermented milk and proteolytic hydrolysates containing this compound have shown promising results in lowering blood pressure without adverse effects on normotensive subjects .

- Safety and Dosage : Clinical trials have indicated that dosages as low as 2.52 mg per day can lead to significant reductions in systolic blood pressure among mildly hypertensive adults, suggesting a favorable safety profile for dietary inclusion .

Table: Summary of Research Findings

| Study Type | Subject Type | Dosage (mg/day) | Effect on Blood Pressure | Notes |

|---|---|---|---|---|

| Clinical Trial | Hypertensive Adults | 2.52 | Significant reduction in systolic BP | Long-term effects observed |

| Animal Study | Hypertensive Rats | - | Blood pressure-lowering effect | No effect on normotensive rats |

| Case Study | Stage I Hypertensives | - | Improved endothelial function | Linked to dietary intake of hydrolysates |

Cellular Effects

This compound has been shown to induce nitric oxide (NO) production in cultured endothelial cells, further contributing to its vasodilatory effects. The increase in NO levels is associated with improved endothelial function and reduced oxidative stress, which are crucial for cardiovascular health .

Pharmacokinetics

The pharmacokinetics of this compound suggest that it is absorbed efficiently when consumed as part of dietary proteins. Its metabolism involves hydrolysis into its constituent amino acids, which can then participate in various metabolic pathways within the body .

特性

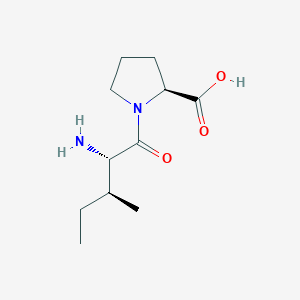

IUPAC Name |

(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-3-7(2)9(12)10(14)13-6-4-5-8(13)11(15)16/h7-9H,3-6,12H2,1-2H3,(H,15,16)/t7-,8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBIXOODYWPFNDT-CIUDSAMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332168 | |

| Record name | Isoleucyl-Proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isoleucylproline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011174 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

37462-92-3 | |

| Record name | Isoleucyl-Proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoleucylproline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011174 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Isoleucyl-Proline in the context of elastin degradation?

A1: this compound is a dipeptide found within the structure of elastin, a protein responsible for elasticity in tissues like skin and lungs. Research has focused on understanding how this compound, as part of larger peptides, is affected by oxidative degradation processes involving Manganese(III). This is relevant because elastin breakdown is implicated in aging and diseases like emphysema. [, , , ]

Q2: How does the hydrophobicity of this compound relate to its oxidation by Manganese(III)?

A2: Studies have shown a correlation between the rate of oxidation of this compound-containing peptides by Manganese(III) and their hydrophobicity. Increased hydrophobicity, influenced by the presence of Isoleucine, leads to a faster reaction rate. This suggests that the microenvironment surrounding this compound within the peptide influences its susceptibility to oxidation. [, , , ]

Q3: What is the proposed mechanism of oxidation of this compound-containing peptides by Manganese(III)?

A3: Research suggests that the oxidation occurs via a mechanism where the this compound-containing peptide reacts directly with Manganese(III) in the rate-limiting step. This reaction is influenced by factors like the concentration of Manganese(III), the pH of the solution, and the presence of anions. [, , ]

Q4: Beyond elastin, are there other biological contexts where this compound is relevant?

A4: Yes, this compound has been identified as a potential biomarker for low bone mineral density (BMD). Studies have found an association between elevated levels of circulating this compound and a decreased likelihood of low BMD in the Chinese population. This suggests a potential role for this compound in bone health and osteoporosis research. []

Q5: Are there analytical techniques specific to studying this compound?

A5: While specific techniques for this compound aren't detailed in the provided research, its presence and quantification are likely determined using techniques like mass spectrometry, often coupled with liquid chromatography (LC-MS). These methods are commonly employed in metabolomics studies to identify and quantify small molecules like dipeptides in complex biological samples. [, ]

Q6: Has this compound been investigated in the context of enzyme inhibition?

A6: While not directly focused on this compound itself, research on the cathepsin B inhibitor CA-074 (N-(L-3-trans-propylcarbamoyloxirane-2-carbonyl)-isoleucyl-proline) offers insight. This inhibitor incorporates this compound in its structure, highlighting the dipeptide's potential role in influencing interactions with enzymes. Further research may explore this compound's potential as a building block for novel enzyme inhibitors. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。